DABCYL-SEVNLDAEF-EDANS

FRET assay interference BACE1 inhibitor screening natural product library

High-throughput screening (HTS) campaigns and immobilized enzyme reactor (IMER) platforms require a BACE1 substrate free from auto-fluorescence interference. DABCYL-SEVNLDAEF-EDANS (CAS 1802078-36-9) solves this with a DABCYL/EDANS FRET pair that eliminates false negatives from aromatic and heterocyclic test compounds. - Validated on hrBACE1-IMER systems with confirmed kinetic consistency (Inhibitor IV IC₅₀: 0.19±0.02 μM). - Swedish mutant sequence (SEVNLDAEF) preserves native APP binding interactions (Kₘ ≈ 9 μM). - Supplied at ≥95% purity; ships at ambient temperature with global logistics support.

Molecular Formula C71H91N15O21S
Molecular Weight 1522.6 g/mol
Cat. No. B1496589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDABCYL-SEVNLDAEF-EDANS
Molecular FormulaC71H91N15O21S
Molecular Weight1522.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C
InChIInChI=1S/C71H91N15O21S/c1-38(2)33-51(78-69(102)53(35-57(72)88)81-71(104)61(39(3)4)83-66(99)50(28-30-59(91)92)77-70(103)55(37-87)82-63(96)42-19-21-43(22-20-42)84-85-44-23-25-45(26-24-44)86(6)7)68(101)80-54(36-60(93)94)67(100)75-40(5)62(95)76-49(27-29-58(89)90)65(98)79-52(34-41-13-9-8-10-14-41)64(97)74-32-31-73-48-17-11-16-47-46(48)15-12-18-56(47)108(105,106)107/h8-26,38-40,49-55,61,73,87H,27-37H2,1-7H3,(H2,72,88)(H,74,97)(H,75,100)(H,76,95)(H,77,103)(H,78,102)(H,79,98)(H,80,101)(H,81,104)(H,82,96)(H,83,99)(H,89,90)(H,91,92)(H,93,94)(H,105,106,107)/t40-,49-,50-,51-,52-,53-,54-,55-,61-/m0/s1
InChIKeyAXNSCZGVEWQDGP-APSBGWRTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DABCYL-SEVNLDAEF-EDANS Overview & Procurement


DABCYL-SEVNLDAEF-EDANS (CAS 1802078-36-9) is a synthetic decapeptide fluorescence resonance energy transfer (FRET) substrate designed for β-secretase 1 (BACE1) activity detection and inhibitor screening [1]. The substrate incorporates the Swedish mutant sequence (SEVNLDAEF) derived from the amyloid precursor protein (APP) β-secretase cleavage site, with an EDANS fluorophore at the C-terminus and a DABCYL quencher at the N-terminus [2]. Upon BACE1-mediated cleavage at the Leu-Asp bond, EDANS fluorescence is dequenched, enabling real-time kinetic monitoring of enzymatic activity. With a molecular weight of 1522.64 Da and typical purity ≥95%, this substrate is primarily utilized in Alzheimer's disease research, BACE1 inhibitor discovery campaigns, and protease kinetics studies .

Why DABCYL-SEVNLDAEF-EDANS Cannot Be Replaced


BACE1 FRET substrates bearing the identical Swedish mutant core sequence (SEVNLDAEF) are not interchangeable due to differences in fluorophore-quencher pairs that directly impact assay compatibility, interference susceptibility, and quantitative reproducibility [1]. The DABCYL/EDANS pair exhibits distinct spectral properties (excitation ~336 nm, emission ~490 nm) and a Förster radius of approximately 3.3 nm, which differs substantially from the commonly used Mca/Dnp pair (excitation 320 nm, emission 405 nm) . Critically, the DABCYL/EDANS system has been demonstrated to eliminate auto-fluorescence interferences from aromatic and heterocyclic test compounds that plague Mca-based substrates in high-throughput screening campaigns [1]. Substituting DABCYL-SEVNLDAEF-EDANS with an alternative FRET substrate without validating these parameters risks introducing systematic measurement errors, false-negative hits from fluorescent compound interference, and incompatibility with established liquid chromatography-IMER platforms [1].

DABCYL-SEVNLDAEF-EDANS Comparative Evidence


No Spectroscopic Interference vs. Mca/Dnp

DABCYL-SEVNLDAEF-EDANS (referred to as Substrate IV) demonstrates a critical advantage over the widely used methoxycoumarin-based peptide substrate M-2420 (Mca-SEVNLDAEFK(Dnp)-NH2) in inhibitor screening applications. The Mca/Dnp FRET pair exhibits substantial auto-fluorescence interference when screening aromatic or heterocyclic compounds of natural origin, rendering the assay unreliable for such compound libraries [1]. In direct comparison, the cleavage product of DABCYL-SEVNLDAEF-EDANS is devoid of spectroscopic interference under identical screening conditions, enabling accurate activity measurements across chemically diverse compound collections [1].

FRET assay interference BACE1 inhibitor screening natural product library

Spectral Properties vs. Mca/Dnp FRET Pairs

The DABCYL/EDANS FRET pair exhibits distinct spectral characteristics compared to the Mca/Dnp pair commonly employed in alternative BACE1 substrates such as MCA-EIDLMVLDK-Dnp and MCA-SEVNLDAEFK(Dnp)-NH2. The DABCYL/EDANS pair operates with EDANS excitation at ~336 nm and emission at ~490 nm, with a Förster radius of approximately 3.3 nm . In contrast, the Mca/Dnp pair utilizes MCA excitation at 320 nm and emission at 405 nm . This spectral separation enables multiplexed assay designs and may reduce optical crosstalk when screening compounds with intrinsic fluorescence in the lower visible range.

FRET spectral properties BACE1 assay optimization fluorescence detection

IMER Platform Validation vs. Solution FRET

DABCYL-SEVNLDAEF-EDANS (Substrate IV) has been explicitly validated for use in immobilized enzyme reactor (IMER) systems coupled with liquid chromatography, demonstrating kinetic consistency between on-line IMER and conventional in-solution FRET methods [1]. The substrate enabled determination of IC50 values for BACE1 Inhibitor IV (0.19 ± 0.02 μM) and the natural compound Uleine (0.57 ± 0.05 μM) on the hrBACE1-IMER platform, with values in agreement with those obtained by conventional FRET methods [1]. This cross-platform validation is not consistently documented for alternative BACE1 substrates bearing the same peptide sequence.

IMER BACE1 kinetics on-line enzymatic assay

Native Sequence Fidelity vs. Optimized Kinetics

DABCYL-SEVNLDAEF-EDANS retains the exact Swedish mutant decapeptide sequence (SEVNLDAEF) found in the native APP β-secretase cleavage site, which exhibits a reported Km of 9 μM and kcat of 0.02 s⁻¹ for BACE1 [1]. In contrast, optimized substrates such as MCA-EIDLMVLDK-Dnp achieve a cleavage rate approximately 13-fold faster than the common Swedish variant peptide (EVNLDAEF), but employ a substantially modified sequence (EIDLMVLDK) that diverges from the native APP cleavage site . While the optimized sequence offers higher turnover, it may not fully recapitulate native substrate recognition determinants or accurately reflect inhibitor interactions that depend on natural APP-derived binding modes.

BACE1 substrate kinetics APP Swedish mutation substrate specificity

DABCYL-SEVNLDAEF-EDANS Recommended Applications


Natural Product and Diverse Library Screening

DABCYL-SEVNLDAEF-EDANS is optimally suited for high-throughput screening campaigns involving natural product extracts, aromatic heterocycles, or other compound classes with intrinsic fluorescence. The substrate's demonstrated freedom from auto-fluorescence interference enables accurate hit identification without false negatives that plague Mca-based substrates in these applications [1]. Procurement should be prioritized when screening libraries containing flavonoids, alkaloids, polycyclic aromatics, or plant-derived fractions.

IMER-LC BACE1 Kinetic and Inhibition Studies

Laboratories implementing immobilized enzyme reactor (IMER) platforms coupled with liquid chromatography should procure DABCYL-SEVNLDAEF-EDANS as the validated substrate of choice. The substrate has been rigorously characterized on hrBACE1-IMER systems, with confirmed kinetic consistency between on-line and solution-phase methods, and successful demonstration of inhibitor IC50 determination (Inhibitor IV: 0.19 ± 0.02 μM; Uleine: 0.57 ± 0.05 μM) [1].

Native Sequence-Dependent Mechanism Studies

When experimental objectives require preservation of native APP-derived binding interactions, DABCYL-SEVNLDAEF-EDANS provides the Swedish mutant sequence (Km ≈ 9 μM, kcat ≈ 0.02 s⁻¹) without sequence optimization artifacts [1]. This substrate is appropriate for characterizing inhibitor binding modes, validating docking predictions that rely on native substrate recognition determinants, and comparing inhibitor potency across structurally authentic substrate contexts [2].

Technical Documentation Hub

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